molecular formula C9H16N2O2 B15225810 (1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate

(1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate

Cat. No.: B15225810
M. Wt: 184.24 g/mol
InChI Key: VTTWVPHPWLRAFM-YUMQZZPRSA-N
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Description

(1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyrazine scaffold. Its stereospecific configuration (1S,8aS) confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. The compound is synthesized via multi-step reactions, often involving intermediates such as methyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylates .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

methyl (1S,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate

InChI

InChI=1S/C9H16N2O2/c1-13-9(12)8-7-3-2-5-11(7)6-4-10-8/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1

InChI Key

VTTWVPHPWLRAFM-YUMQZZPRSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@@H]2CCCN2CCN1

Canonical SMILES

COC(=O)C1C2CCCN2CCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization to form the fused ring system. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors include the selection of cost-effective reagents, the use of robust catalysts, and the implementation of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

(1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and other diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of (1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitutions

The pyrrolo[1,2-a]pyrazine core is highly modifiable, with substitutions at the 3-, 7-, or 8a-positions significantly altering bioactivity and physical characteristics. Key analogs include:

Compound Name Substituents/Modifications Key Properties Reference(s)
(3R,8aS)-3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1,4-dione Methyl group at C3; diketopiperazine moiety Antioxidant activity; cytotoxic against Caco-2 colon cancer cells
2-(2,2,2-Trifluoroethyl)octahydropyrrolo[1,2-a]pyrazine (BDQ moiety) Trifluoroethyl group at C2 Enhanced Stokes shift (56–99 nm); photostable fluorophores for super-resolution imaging
(3S,8aS)-3-Ethyloctahydropyrrolo[1,2-a]pyrazine Ethyl group at C3 Stereochemical diversity; potential intermediates for drug design
Cyclo(L-Pro-L-Phe) (Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-) Phenylmethyl group at C3 Apoptosis induction in HeLa and Caco-2 cells via AKT1 inactivation
Antimicrobial and Antioxidant Activity
  • The diketopiperazine analog (3R,8aS)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1,4-dione exhibits antioxidant activity comparable to phytol and has been isolated from Streptomyces spp. with known radical-scavenging properties .
  • Cyclo(L-Pro-L-Phe) analogs induce apoptosis in cancer cells at concentrations as low as 0.01 mg/mL, suggesting higher potency compared to unsubstituted pyrrolo-pyrazines .
Fluorescence and Photostability
  • Fluorophores incorporating the 2-(2,2,2-trifluoroethyl)octahydropyrrolo[1,2-a]pyrazine group show a 2–3× increase in Stokes shift (up to 99 nm) and superior photostability compared to rhodamine derivatives. These properties are critical for applications in STED microscopy and ALP sensing .

Physicochemical Properties

Property (1S,8aS)-Methyl Ester Derivative BDQ-Modified Fluorophores Diketopiperazine Analogs
Molecular Weight ~212.22 g/mol (estimated) 300–400 g/mol 180–250 g/mol
Stokes Shift Not reported 56–99 nm Not applicable
Quantum Yield (Φ) Not reported 0.3–0.5 (vs. 0.1–0.2 in rhodamines) Not applicable
Bioactivity (IC50/EC50) Not reported ALP detection at nM levels 0.01 mg/mL (apoptosis)

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for (1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cyclocondensation or multi-step reactions involving pyrrolidine and pyrazine precursors. For example, stereoselective synthesis of related octahydropyrrolo[1,2-a]pyrazine derivatives (e.g., (4S,8aS)-4-methyl derivatives) employs chiral auxiliaries or asymmetric catalysis, achieving yields of 80–88% under optimized conditions (e.g., NaOH-mediated cyclization, reflux in ethanol) . Key parameters include temperature control (e.g., 25–85°C), solvent polarity, and stoichiometric ratios of reagents. Purification via flash chromatography (gradient: PE/AcOEt 8:1 to 3:1) is critical for isolating enantiomerically pure forms .

Q. Which spectroscopic and chromatographic techniques are recommended for structural elucidation?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms stereochemistry and ring saturation. For instance, pyrrolo[1,2-a]pyrazine derivatives show distinct proton signals for methyl groups (δ 1.2–1.4 ppm) and carbonyls (δ 170–175 ppm) .

  • HPLC/GC-MS : Retention times (e.g., 51.5–53.0 min in GC-MS) and molecular ion peaks (e.g., m/z 168 for C₈H₁₂N₂O₂ analogs) help identify impurities and validate purity (>90% similarity index) .

  • IR : Stretching vibrations at 1095–1246 cm⁻¹ (C-O ester) and 1650–1750 cm⁻¹ (C=O) confirm functional groups .

    | Analytical Data for Related Compounds |
    |-------------------------------|----------------|------------|
    | Compound | Retention Time (min) | Similarity (%) |
    | (3R,8aS)-3-methyl derivative | 51.535 | 90 |
    | Hexahydro-pyrrolopyrazinedione | 52.994 | 90 |

Advanced Research Questions

Q. How does stereochemical configuration (1S,8aS) influence biological activity and reactivity?

  • Methodological Answer : The (1S,8aS) configuration impacts diastereoselectivity in reactions and target binding. For example, (R)-octahydropyrrolo[1,2-a]pyrazine derivatives exhibit higher affinity for T-type calcium channels compared to (S)-enantiomers, attributed to spatial alignment of the ester group with hydrophobic pockets . Computational docking (e.g., AutoDock Vina) can predict binding modes by analyzing steric clashes and hydrogen-bonding interactions with residues like Asp454 and Tyr451 .

Q. What strategies resolve contradictions in reported biological activities of pyrrolo[1,2-a]pyrazine derivatives?

  • Methodological Answer : Discrepancies (e.g., antioxidant vs. cytotoxic effects) arise from assay conditions or substituent variations. To address this:

  • Standardize Assays : Use identical DPPH radical scavenging protocols (IC₅₀ comparisons) and cell lines (e.g., HepG2 for cytotoxicity) .

  • Structure-Activity Relationship (SAR) : Compare analogs like 3-isobutyl or 3-benzyl substitutions. For instance, 3-benzyl derivatives show enhanced antimicrobial activity (MIC 8 µg/mL) due to lipophilicity, while unsubstituted analogs are inactive .

    | Biological Activity of Analogs |
    |-------------------------------|----------------------|
    | Substituent | Activity (IC₅₀/µM) |
    | 3-Methyl | 45.2 (Antioxidant) |
    | 3-Benzyl | 12.8 (Antimicrobial)|

Q. How can computational models predict ADME properties for this compound?

  • Methodological Answer :

  • QSAR Models : Use software like Schrödinger QikProp to calculate logP (2.1–3.5), PSA (50–70 Ų), and H-bond donors/acceptors. These correlate with bioavailability and blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. For example, ester hydrolysis rates (t₁/₂ ~2–4 h) align with experimental microsomal data .

Methodological Considerations

Q. What experimental design optimizes enantiomeric excess in synthesis?

  • Answer : Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiomeric ratios. Kinetic resolution via lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) improves ee to >95% for (1S,8aS) configurations .

Q. How to address low solubility in biological assays?

  • Answer : Employ co-solvents (e.g., DMSO:PBS 1:9) or formulate as nanoparticles (50–100 nm via solvent evaporation). Solubility parameters (Hansen solubility) for C₉H₁₂N₂O₂ predict optimal solvents (e.g., THF, acetone) .

Data Contradiction Analysis

  • Example : Variability in antioxidant IC₅₀ values (e.g., 45.2 µM vs. 72 µM) may stem from assay interference by co-extracted compounds (e.g., phenols in crude extracts) . Mitigation: Purify compounds via preparative HPLC and validate with LC-MS/MS.

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